4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino-
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Overview
Description
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The presence of the thiazolidinone ring in the structure contributes to its pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- typically involves the cyclocondensation reaction of an aromatic amine, an aldehyde, and mercaptoacetic acid. One common method includes the reaction of 4-ethoxyaniline with an appropriate aldehyde and mercaptoacetic acid under reflux conditions . The reaction is usually carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its potent antibacterial activity.
5-Methyl-4-thiazolidinone: Exhibits antitubercular activity.
Uniqueness
4-Thiazolidinone, 3-(4-ethoxyphenyl)-2-imino- stands out due to its unique combination of an ethoxyphenyl group and an imino group, which enhances its biological activity and specificity .
Properties
CAS No. |
52854-35-0 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)13-10(14)7-16-11(13)12/h3-6,12H,2,7H2,1H3 |
InChI Key |
DQRUKNGNVWDJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=N |
Origin of Product |
United States |
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